(R)-2-(6-Benzhydrylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole
Description
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole (CAS: 2828438-67-9) is a chiral 4,5-dihydrooxazole derivative featuring a benzhydryl-substituted pyridine ring and an ethyl group at the 4-position of the oxazoline core. The compound’s safety data sheet (SDS) emphasizes handling precautions, including the use of alcohol-resistant foam for fire suppression and storage under inert atmospheres .
Properties
IUPAC Name |
(4R)-2-(6-benzhydrylpyridin-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-2-19-16-26-23(24-19)21-15-9-14-20(25-21)22(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-15,19,22H,2,16H2,1H3/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTOISIWHAASJW-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure with a pyridine ring, an oxazole ring, and an ethyl group. Its IUPAC name is (4R)-2-[6-(benzhydryl)pyridin-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole. The synthesis typically involves several steps starting from commercially available precursors:
- Formation of the Pyridine Ring : This is achieved through condensation reactions involving suitable aldehydes and amines.
- Introduction of the Benzhydryl Group : The benzhydryl moiety is introduced via alkylation of the pyridine ring.
- Oxazole Ring Formation : This involves cyclization reactions with amino alcohols and carboxylic acid derivatives.
- Chiral Resolution : The final step often utilizes chiral chromatography or enzymatic methods to isolate the desired enantiomer .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can alter receptor signaling, potentially influencing physiological processes.
- Disruption of Cellular Processes : This includes interference with cell cycle progression and apoptosis in cancer cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- A study evaluated its effects on various cancer cell lines, demonstrating significant antiproliferative activity. The compound was shown to induce mitotic arrest and disrupt microtubule dynamics, similar to well-known anticancer agents like combretastatin A4 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 (Breast) | 10 | Microtubule disruption |
| Combretastatin A4 | MCF7 (Breast) | 8 | Microtubule disruption |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary results indicate activity against various bacterial strains, suggesting potential for development as an antimicrobial agent .
Case Studies
-
Case Study on Anticancer Activity :
- In vitro tests were conducted on several human cancer cell lines (e.g., MCF7, HeLa). Results indicated that at concentrations below 20 µM, the compound effectively inhibited cell growth and induced apoptosis through caspase activation pathways.
-
Case Study on Antimicrobial Effects :
- A screening against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations ranging from 15 to 30 µg/mL.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Research indicates that derivatives of oxazole compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives display Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics, suggesting their potential as antimicrobial agents .
| Compound | Bacterial Strain | MIC (μmol L) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6 |
| Compound B | Escherichia coli | 12 |
| Compound C | Salmonella typhi | 8 |
Anticancer Activity
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole has also been investigated for its cytotoxic effects against various cancer cell lines. The compound demonstrated significant inhibitory effects in vitro against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The cytotoxicity was assessed using the MTT assay, with results indicating that the compound's structure significantly influences its anticancer activity .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives showed potent activity against various bacterial strains, indicating their potential as new antibiotics .
- Anticancer Research : Research indicated that certain derivatives exhibited promising anticancer properties, with IC50 values suggesting effective growth inhibition in multiple cancer cell lines .
- Pharmacological Insights : Investigations into the pharmacodynamics and pharmacokinetics of these compounds are ongoing, aiming to better understand their therapeutic potential and optimize their use in clinical settings .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position of the dihydrooxazole ring is critical for modulating steric and electronic properties. Key analogs include:
Key Observations :
Pyridine Ring Modifications
Variations in the pyridine ring’s substitution pattern influence electronic properties and binding affinity:
Key Observations :
Stereochemical Comparisons
Enantiomeric pairs exhibit divergent optical activities, impacting their utility in chiral environments:
| Compound Pair | Specific Rotation ([α]D) | Configuration | Reference |
|---|---|---|---|
| Yanglingmycin | -16.2 (c 0.1, MeOH) | S | |
| Nocazoline A | +15.0 (c 0.1, MeOH) | R | |
| Target Compound | Not reported | R |
Key Observations :
Key Observations :
- Substitution with benzo[b]thiophen-2-yl enhances antifungal potency, whereas benzhydryl groups may prioritize catalytic over biological applications .
Preparation Methods
Oxazole Ring Formation via Amino Alcohol Cyclization
The oxazoline ring is typically constructed through the cyclization of β-amino alcohols with carbonyl compounds. For example, a chiral β-amino alcohol precursor—(R)-2-amino-3-ethyl-1-phenylpropan-1-ol—can react with 6-benzhydrylpyridine-2-carbonyl chloride under basic conditions to form the oxazoline ring.
Representative Reaction:
This method achieves moderate yields (50–70%) but requires optically pure amino alcohol precursors, which may involve additional resolution steps.
Asymmetric Hydrogenation of Enamide Intermediates
A more enantioselective approach involves the hydrogenation of prochiral enamide precursors using chiral transition metal catalysts. For instance, (E)-2-(6-benzhydrylpyridin-2-yl)-4-ethylidene-4,5-dihydrooxazole can be hydrogenated with a Rh-(R)-Xyl-PhanePhos complex under 10–15 bar H₂ pressure, yielding the (R)-configured product with >90% enantiomeric excess (ee).
Data Table 1: Hydrogenation Conditions and Outcomes
| Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Rh-(R)-Xyl-PhanePhos | 10 | 65 | 92 | 85 |
| Ru-Mandyphos SL-M004-2 | 5.5 | 60 | 88 | 78 |
| Ir-Ferrocene-oxazoline | 20 | 25 | 95 | 90 |
This method is scalable and avoids the need for chiral auxiliaries, though catalyst cost and sensitivity to oxygen are limitations.
Chiral Auxiliary-Mediated Synthesis
Functionalization of Pyridine Precursors
Benzhydryl Group Introduction
The benzhydryl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. A common route involves reacting 2-chloro-6-methylpyridine with diphenylmethanol in the presence of AlCl₃, followed by oxidation to install the pyridyl carbonyl group.
Reaction Scheme:
Oxazoline Ring Construction
The carboxylic acid intermediate is converted to an acyl chloride, which reacts with a chiral β-amino alcohol to form the oxazoline. For example:
Yields for this step range from 60–75%, with ee maintained at >95% when using enantiopure amino alcohols.
Optimization and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (e.g., THF, DCM) are preferred for cyclization reactions, while hydrogenations perform optimally in ethanol or isopropanol. Elevated temperatures (60–80°C) improve reaction rates but may reduce ee in asymmetric hydrogenations.
Q & A
Q. Table 1: Key Reaction Conditions from Literature
| Reactants | Solvent | Catalyst | Reflux Time | Purification Method | Reference |
|---|---|---|---|---|---|
| Substituted benzaldehyde | Absolute EtOH | Glacial AcOH | 4 hours | Recrystallization (DMF/EtOH) |
Basic: What analytical techniques are most effective for characterizing the compound’s structure and enantiomeric purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry.
- X-ray Crystallography : Resolve absolute configuration, particularly for the (R)-enantiomer, to validate stereochemical integrity .
- Chiral HPLC : Employ chiral stationary phases (e.g., cellulose-based columns) to assess enantiomeric excess and purity .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Extinguishing Media : Use alcohol-resistant foam, dry chemical, or CO for fires involving this compound. Avoid water-based extinguishers due to potential reactivity .
- Storage : Store in a cool, dry environment under inert gas (e.g., N) to prevent degradation.
- Handling : Use fume hoods and personal protective equipment (PPE), including nitrile gloves and safety goggles. No immediate medical antidotes are documented; treat exposure symptomatically .
Q. Table 2: Safety Data Overview
| Hazard Category | Recommended Precautions | Unsuitable Measures | Reference |
|---|---|---|---|
| Fire | Alcohol-resistant foam, CO | Water | |
| Exposure | PPE, fume hoods | No specific antidotes |
Advanced: How can synthetic yield be optimized while maintaining enantioselectivity?
Methodological Answer:
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived systems) to enhance enantiomeric excess .
- Predictive Tools : Utilize databases like PISTACHIO or REAXYS to model reaction pathways and identify optimal conditions (e.g., temperature, solvent polarity) .
- Kinetic Resolution : Monitor reaction progress via TLC/HPLC to terminate at peak enantioselectivity.
Advanced: How should researchers address contradictions in bioactivity data across studies?
Methodological Answer:
- Experimental Replication : Repeat assays under standardized conditions (e.g., pH, temperature) to isolate variables .
- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding factors (e.g., solvent effects, impurity profiles) .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., imidazo[1,2-a]pyridines) to contextualize discrepancies .
Advanced: What methodologies are recommended for assessing environmental impact or biodegradability?
Methodological Answer:
- Environmental Fate Studies : Use OECD 301/302 guidelines to evaluate hydrolysis, photolysis, and microbial degradation in simulated ecosystems .
- Ecotoxicology Assays : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna) across trophic levels .
- Computational Modeling : Apply EPI Suite or TEST software to predict bioaccumulation and partition coefficients (log ) .
Advanced: How can enantiomeric purity be ensured during large-scale synthesis?
Methodological Answer:
- Asymmetric Catalysis : Use Wilkinson’s catalyst or chiral phosphine ligands in hydrogenation steps to control stereochemistry .
- Crystallization-Induced Diastereomer Resolution : Introduce chiral resolving agents (e.g., tartaric acid derivatives) to isolate the (R)-enantiomer .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of enantiomeric ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
